Diisobutylphosphite

Organophosphorus synthesis Steric effects Dialkyl amidophosphonates

Diisobutylphosphite (CAS 1189-24-8) is a dialkyl phosphite organophosphorus compound with the molecular formula C₈H₁₉O₃P and a molecular weight of 194.21 g/mol. It is typically a colorless liquid with a density of 0.98 g/mL at 25°C and a boiling point of 138°C at 55 mmHg.

Molecular Formula C8H18O3P+
Molecular Weight 193.2 g/mol
CAS No. 1189-24-8
Cat. No. B049222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutylphosphite
CAS1189-24-8
SynonymsPhosphonic Acid Bis(2-methylpropyl) Ester;  Phosphonic Acid Diisobutyl Ester;  Diisobutyl Phosphonate;  Isobutyl Phosphite;  Isobutyl Phosphonate;  NSC 103154_x000B_
Molecular FormulaC8H18O3P+
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(C)CO[P+](=O)OCC(C)C
InChIInChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1
InChIKeyQPKOILOWXGLVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutylphosphite CAS 1189-24-8: Baseline Characteristics and Industrial Role


Diisobutylphosphite (CAS 1189-24-8) is a dialkyl phosphite organophosphorus compound with the molecular formula C₈H₁₉O₃P and a molecular weight of 194.21 g/mol [1]. It is typically a colorless liquid with a density of 0.98 g/mL at 25°C and a boiling point of 138°C at 55 mmHg . This compound serves as a versatile intermediate and reagent, primarily utilized in organic synthesis for the formation of carbon-phosphorus bonds, and in industrial applications as a lubricant anti-wear additive and polymer stabilizer .

Why Dialkyl Phosphite Interchangeability Fails for Diisobutylphosphite


Dialkyl phosphites are not universally interchangeable synthons; their reactivity is highly dependent on the steric bulk of their alkyl groups. A foundational study demonstrated that the difficulty of synthesizing dialkyl amidophosphonates increases in a specific, predictable order: dimethyl- < diethyl- < di-n-propyl- < di-n-butyl- < di-n-amyl- < di-iso-butyl- < di-iso-propyl- < di-sec-butylphosphite [1]. This clear ranking establishes that diisobutylphosphite exhibits significantly different reaction kinetics and outcomes compared to its linear isomers or less sterically hindered counterparts. Furthermore, vibrational spectroscopic analysis confirms that diisobutylphosphite (DIBP) exhibits distinct intermolecular interactions and conformational equilibria compared to its n-butyl analog, dibutyl phosphite (DBP), directly impacting its proton-donor ability and reactivity in hydrogen bonding environments [2]. Substituting one for another without considering these quantifiable steric and electronic differences will inevitably lead to variable yields, altered reaction rates, and potentially failed syntheses.

Quantifiable Differentiation of Diisobutylphosphite (CAS 1189-24-8) vs. Analogs


Reactivity in Amidophosphonate Synthesis: Diisobutylphosphite vs. Linear Analogs

In the synthesis of dialkyl amidophosphonates from dialkylphosphites and aniline, the reactivity of diisobutylphosphite is significantly lower than that of its linear n-butyl and smaller alkyl analogs, placing it near the high-steric-hindrance end of the reactivity spectrum [1].

Organophosphorus synthesis Steric effects Dialkyl amidophosphonates Reactivity ranking

Hydrogen Bonding and Proton-Donor Ability: Diisobutylphosphite vs. Dibutylphosphite

A comparative spectroscopic study reveals that diisobutylphosphite (DIBP) has a higher proton-donor ability in hydrogen bonds compared to its linear n-butyl analog (DBP) [1]. The conformational equilibrium in DIBP is shifted toward fewer 'gauche-gauche' conformers and reduced dipole-dipole association relative to DBP and smaller phosphites [1].

Vibrational spectroscopy Conformational analysis Hydrogen bonding Physical chemistry

Reaction with Triarylchloromethanes: Silver Diisobutylphosphite vs. Silver Diethylphosphite

The structure of the alkyl group in silver dialkyl phosphites directly influences the reaction pathway with triarylchloromethanes. Silver diisobutylphosphite, along with diisopropyl and di-sec-butyl phosphites, favors the formation of mixed phosphorous esters (a 'reaction of the first type'), whereas other alkyl variants may lead to different outcomes [1].

Organophosphorus chemistry Silver salts Reaction pathway selectivity

Optimal Application Scenarios for Diisobutylphosphite (CAS 1189-24-8)


As a Tunable Reagent for Sterically Sensitive Phosphorus-Carbon Bond Formation

Given its established low reactivity in amidophosphonate synthesis relative to linear dialkyl phosphites [1], diisobutylphosphite is best deployed in reactions requiring a less nucleophilic or sterically controlled P-H source. This makes it ideal for the sequential synthesis of complex molecules where a more reactive phosphite (e.g., dimethyl or diethyl phosphite) would lead to unwanted side reactions or over-addition.

As a High-Efficiency Substrate in Organocatalytic Hydrophosphonylation

Despite its steric bulk, diisobutylphosphite has been demonstrated as a highly effective substrate in the PBu₃-catalyzed hydrophosphorylation of activated alkenes, affording the corresponding phosphonates in high yields within short reaction times [1]. This specific catalytic system mitigates the inherent lower reactivity of the diisobutyl group, making it a viable and efficient reagent for this important class of reactions.

As an Industrial Lubricant Additive and Flame Retardant Component

The established industrial use of diisobutylphosphite as an anti-wear additive in lubricants, particularly when formulated with sulfurized isobutylene for automotive gear oils, leverages its organophosphorus chemistry to enhance performance under extreme pressure [1]. This application is based on its specific properties rather than a direct comparison to other dialkyl phosphites.

As a Versatile Ligand Precursor for Transition Metal Catalysis

The unique coordination chemistry of diisobutylphosphite, stemming from its specific steric and electronic properties, allows it to serve as a versatile ligand for transition metals [1]. Its use can modify catalyst activity and selectivity in processes like hydrogenation and cross-coupling, where the isobutyl group provides a distinct steric environment compared to linear or smaller alkyl phosphite ligands.

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